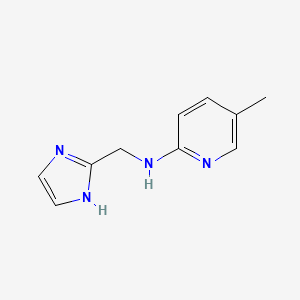
1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. This compound was first synthesized in the 1990s as part of a research program aimed at developing novel analgesics and anti-inflammatory agents. Since then, CP-47,497 has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.
Mécanisme D'action
CP-47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are widely distributed throughout the body and play a crucial role in regulating various physiological processes, including pain sensation, inflammation, appetite, and mood. Upon binding to these receptors, CP-47,497 activates downstream signaling pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects
CP-47,497 has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 has several advantages as a tool in research, including its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high doses. Therefore, careful consideration should be given to the dosage and administration route when using CP-47,497 in laboratory experiments.
Orientations Futures
There are several future directions for research on CP-47,497. One area of interest is the development of novel analogs with improved pharmacological properties and reduced toxicity. In addition, further studies are needed to elucidate the exact mechanisms underlying the analgesic, anti-inflammatory, and neuroprotective effects of this compound. Finally, the potential therapeutic applications of CP-47,497 in various diseases, including chronic pain, inflammatory disorders, and neurodegenerative diseases, warrant further investigation.
Conclusion
In conclusion, CP-47,497 is a synthetic cannabinoid with potent agonist activity at the CB1 and CB2 receptors. This compound has been extensively studied for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection. However, further research is needed to fully understand the mechanisms underlying these effects and to develop novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CP-47,497 involves the reaction of 2-pyridinecarbonitrile with N-methylpyrrolidine-2-carboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of this synthesis method is around 50%, and the purity of the final product can be increased by using more advanced purification techniques.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection. In addition, this compound has been used as a tool in research to investigate the endocannabinoid system and its role in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-14-12(17)10-5-3-7-16(10)11-6-2-4-9(8-13)15-11/h2,4,6,10H,3,5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOXUJCPOJIIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1C2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyanopyridin-2-yl)-N-methylpyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)

![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)

![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)
![2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid](/img/structure/B7594979.png)
![N-[2-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7594981.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methylamino]ethyl]phenol](/img/structure/B7595000.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)
![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)